molecular formula C15H14N4 B2516225 [4-(4-Methylphenyl)phthalazin-1-yl]hydrazine CAS No. 76972-85-5

[4-(4-Methylphenyl)phthalazin-1-yl]hydrazine

Cat. No.: B2516225
CAS No.: 76972-85-5
M. Wt: 250.305
InChI Key: CUFBPPABEXPZDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(4-Methylphenyl)phthalazin-1-yl]hydrazine is a compound belonging to the class of phthalazine derivatives. Phthalazines are bicyclic N-heterocycles that have garnered significant attention due to their valuable biological and pharmacological activities . This compound is characterized by the presence of a phthalazine ring fused with a benzene ring and a hydrazine moiety, making it a unique and interesting molecule for various scientific research applications.

Preparation Methods

The synthesis of [4-(4-Methylphenyl)phthalazin-1-yl]hydrazine typically involves the reaction of phthalazinone derivatives with hydrazine. One common synthetic route includes the reaction of 4-(4-methylphenyl)phthalazin-1(2H)-one with hydrazine hydrate under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified through recrystallization or column chromatography.

Chemical Reactions Analysis

[4-(4-Methylphenyl)phthalazin-1-yl]hydrazine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of [4-(4-Methylphenyl)phthalazin-1-yl]hydrazine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit vascular endothelial growth factor receptor (VEGFR) and cyclooxygenase-2 (COX-2), which are involved in angiogenesis and inflammation, respectively . The hydrazine moiety also allows for the formation of reactive intermediates that can interact with cellular components, leading to its pharmacological effects.

Comparison with Similar Compounds

[4-(4-Methylphenyl)phthalazin-1-yl]hydrazine can be compared with other phthalazine derivatives, such as:

These compounds share the phthalazine core structure but differ in their substituents and specific biological activities. The unique hydrazine moiety in this compound distinguishes it from other phthalazine derivatives and contributes to its diverse range of applications and biological activities.

Properties

IUPAC Name

[4-(4-methylphenyl)phthalazin-1-yl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4/c1-10-6-8-11(9-7-10)14-12-4-2-3-5-13(12)15(17-16)19-18-14/h2-9H,16H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUFBPPABEXPZDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.